molecular formula C7H8OS B15289219 5-Ethylthiophene-3-carbaldehyde

5-Ethylthiophene-3-carbaldehyde

Cat. No.: B15289219
M. Wt: 140.20 g/mol
InChI Key: JFMACIVCCVPYOB-UHFFFAOYSA-N
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Description

5-Ethylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by an ethyl group at the 5-position and an aldehyde group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the aldehyde group at the 3-position . Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . In material science, its electronic properties are exploited in the design of organic semiconductors and other advanced materials .

Comparison with Similar Compounds

Uniqueness: The presence of the aldehyde group at the 3-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-ethylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-2-7-3-6(4-8)5-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMACIVCCVPYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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